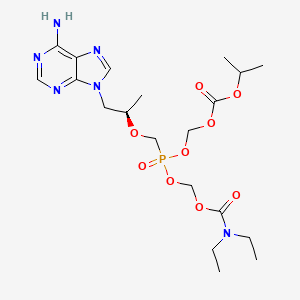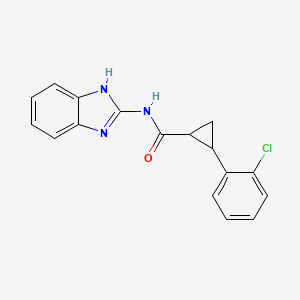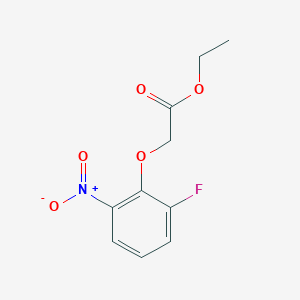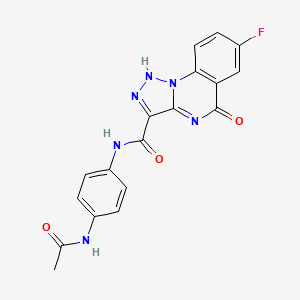
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オン: は、ベンゾピラン誘導体のクラスに属するフッ素化有機化合物です。この化合物は、独特の化学的および物理的性質を付与するジフルオロおよびトリフルオロメチル基の存在によって特徴付けられます。
準備方法
合成ルートと反応条件
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な出発物質を制御された条件下で反応させて、ジフルオロおよびトリフルオロメチル基を導入することです。 たとえば、調製には、アセトニトリルまたはジクロロメタンなどの溶媒中で、フッ素化剤(フッ化カリウムまたはフッ化銀など)を使用することが含まれる場合があります .
工業生産方法
この化合物の工業生産には、おそらく、実験室規模の合成方法をスケールアップすることが含まれます。これには、高収率と高純度を確保するために反応条件を最適化すること、および反応性フッ素化剤の取り扱いに必要な安全対策を実施することが含まれます。連続フロー反応器と自動システムの使用により、生産プロセスの効率と安全性を向上させることができます。
化学反応の分析
反応の種類
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、化合物をアルコールまたはアルカンに変換することができます。
置換: フッ素原子は、適切な条件下で他の官能基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用の求核剤が含まれます。 反応は、通常、制御された温度と不活性雰囲気下で行い、望ましくない副反応を防ぎます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性がありますが、還元によりアルコールが生成される可能性があります。置換反応により、さまざまな官能基を導入でき、さまざまな誘導体が生成されます。
科学研究への応用
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オンは、科学研究においていくつかの応用があります。
生物学: この化合物のユニークな構造により、酵素相互作用と受容体結合の研究のための候補となります。
医学: 神経変性疾患など、さまざまな疾患の治療薬としての可能性を探索するための研究が進んでいます.
産業: 高熱安定性や化学的劣化に対する耐性などの特定の特性を持つ高度な材料の開発に使用できます。
科学的研究の応用
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。フッ素原子の存在により、結合親和性と選択性が向上し、特定の生物学的経路の強力な阻害剤または活性剤になります。 関与する正確な分子標的と経路は、特定のアプリケーションと研究対象の生物系によって異なります .
類似の化合物との比較
類似の化合物
3,3-ジフルオロ-7-(トリフルオロメチル)-2H-クロメン-4-オン: 環構造にわずかな違いがある構造的に類似した化合物です.
4,4-ジフルオロシクロヘキサンアミン: 異なる官能基と用途を持つ別のフッ素化化合物です.
独自性
3,3-ジフルオロ-7-(トリフルオロメチル)-2,3-ジヒドロ-4H-1-ベンゾピラン-4-オンは、ジフルオロおよびトリフルオロメチル基の特定の組み合わせにより独自性があり、これにより明確な化学的性質が得られます。これらの特性により、薬効と選択性を向上させた薬剤を設計するための医薬品化学において特に価値があります。
類似化合物との比較
Similar Compounds
3,3-Difluoro-7-(trifluoromethyl)-2H-chromen-4-one: A structurally similar compound with slight variations in the ring structure.
4,4-Difluorocyclohexanamine: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
特性
CAS番号 |
920334-50-5 |
|---|---|
分子式 |
C10H5F5O2 |
分子量 |
252.14 g/mol |
IUPAC名 |
3,3-difluoro-7-(trifluoromethyl)-2H-chromen-4-one |
InChI |
InChI=1S/C10H5F5O2/c11-9(12)4-17-7-3-5(10(13,14)15)1-2-6(7)8(9)16/h1-3H,4H2 |
InChIキー |
VYUQVIYLPGOUCM-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)



![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)


![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)
